

# Technical Guide: cis-Chlorfenvinphos

## Mechanism of Action

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### Compound of Interest

Compound Name: *cis-Chlorfenvinphos*

CAS No.: 18708-87-7

Cat. No.: B103268

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## Executive Summary

Chlorfenvinphos (CVP) is an organophosphate (OP) insecticide and acaricide.[1][2][3] Unlike phosphorothioate OPs (e.g., chlorpyrifos, parathion) which require metabolic bioactivation (desulfuration) to become active, chlorfenvinphos contains a phosphoryl oxygen (P=O) moiety. [1] This classifies it as a direct-acting inhibitor of acetylcholinesterase (AChE).[1]

Commercial chlorfenvinphos is a mixture of two geometric isomers:

- Z-isomer (cis): Typically constitutes ~90% of the technical mixture.[1] In the Z-isomer, the vinyl chlorine and the phosphate group are on the same side of the double bond (Zusammen).
- E-isomer (trans): Constitutes ~10%.[1]

While both isomers inhibit AChE, the Z-isomer is the primary toxicological agent due to its abundance, though the E-isomer exhibits distinct steric fitting within the AChE gorge. This guide focuses on the dominant cis-acting mechanism.[1]

## Molecular Mechanism of Action

The core toxicity of **cis-chlorfenvinphos** is driven by the irreversible phosphorylation of the serine hydroxyl group within the esteratic site of AChE.

## The Phosphorylation Cascade

- Entry: **cis-Chlorfenvinphos** enters the catalytic gorge of AChE (approx. 20 Å deep).[1]
- Binding: The electrophilic phosphorus atom is attacked by the nucleophilic oxygen of the Serine-203 (human numbering) hydroxyl group.
- Leaving Group Displacement: The enol leaving group (2,4-dichlorophenacyl chloride) is cleaved.[1]
- Inhibition: The enzyme becomes diethyl-phosphorylated.[1] The bulky phosphate group sterically blocks the active site, preventing the hydrolysis of the physiological substrate, acetylcholine (ACh).[4]
- Cholinergic Crisis: Accumulation of ACh at the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in fasciculations, paralysis, and respiratory failure.[1]

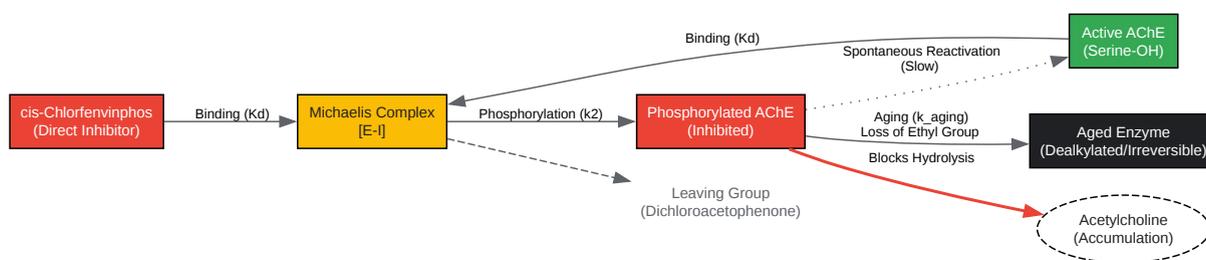
## Aging (Dealkylation)

A critical phenomenon in OP poisoning is "aging." [1] Over time, one of the ethyl groups on the phosphorylated enzyme is cleaved (dealkylation). This results in a negatively charged mono-ethyl phosphate-enzyme complex.[1]

- Consequence: The negative charge stabilizes the bond against nucleophilic reactivators (e.g., oximes like Pralidoxime). Once aged, the inhibition is essentially permanent, requiring the synthesis of new enzyme for recovery.

## Pathway Visualization

The following diagram illustrates the kinetic pathway from exposure to irreversible inhibition.



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Figure 1: Kinetic pathway of AChE inhibition by **cis-chlorfenvinphos**, highlighting the critical aging step.[1]

## Metabolic Fate (Detoxification)

Since **cis-chlorfenvinphos** does not require bioactivation, hepatic metabolism serves primarily as a detoxification route.[1] The primary catalyst is the Cytochrome P450 (CYP) system, specifically CYP2B isoforms in many mammals, though species specificity exists.

### Key Metabolic Steps[1]

- Oxidative Dealkylation: CYP450 enzymes facilitate the removal of ethyl groups.[1][2]
- Hydrolysis: Esterases cleave the vinyl-phosphate bond.[1]
- Conjugation: The resulting dichloroacetophenone is reduced to an alcohol and conjugated with glucuronic acid or glutathione for renal excretion.[1]

## Metabolic Data Summary

Parameter	Value/Description	Relevance
Primary Enzyme	CYP450 (Microsomal)	Mediates oxidative dealkylation.[1][2]
Bioactivation?	NO	CVP is active in its parent form (P=O).[1]
Major Metabolite	2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate	Less toxic, water-soluble excretion product.[1]
Excretion Route	Urine (primary), Feces	Rapid clearance (approx. 4 days in rat models).[1][2]

## Experimental Protocol: Modified Ellman Assay

To quantify the inhibitory potency (IC<sub>50</sub>) of **cis-chlorfenvinphos**, a modified Ellman assay is the gold standard. This protocol is designed for high-throughput screening using 96-well microplates.[1]

### Principle

Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.[1] Inhibition of AChE by CVP reduces color formation.[1]

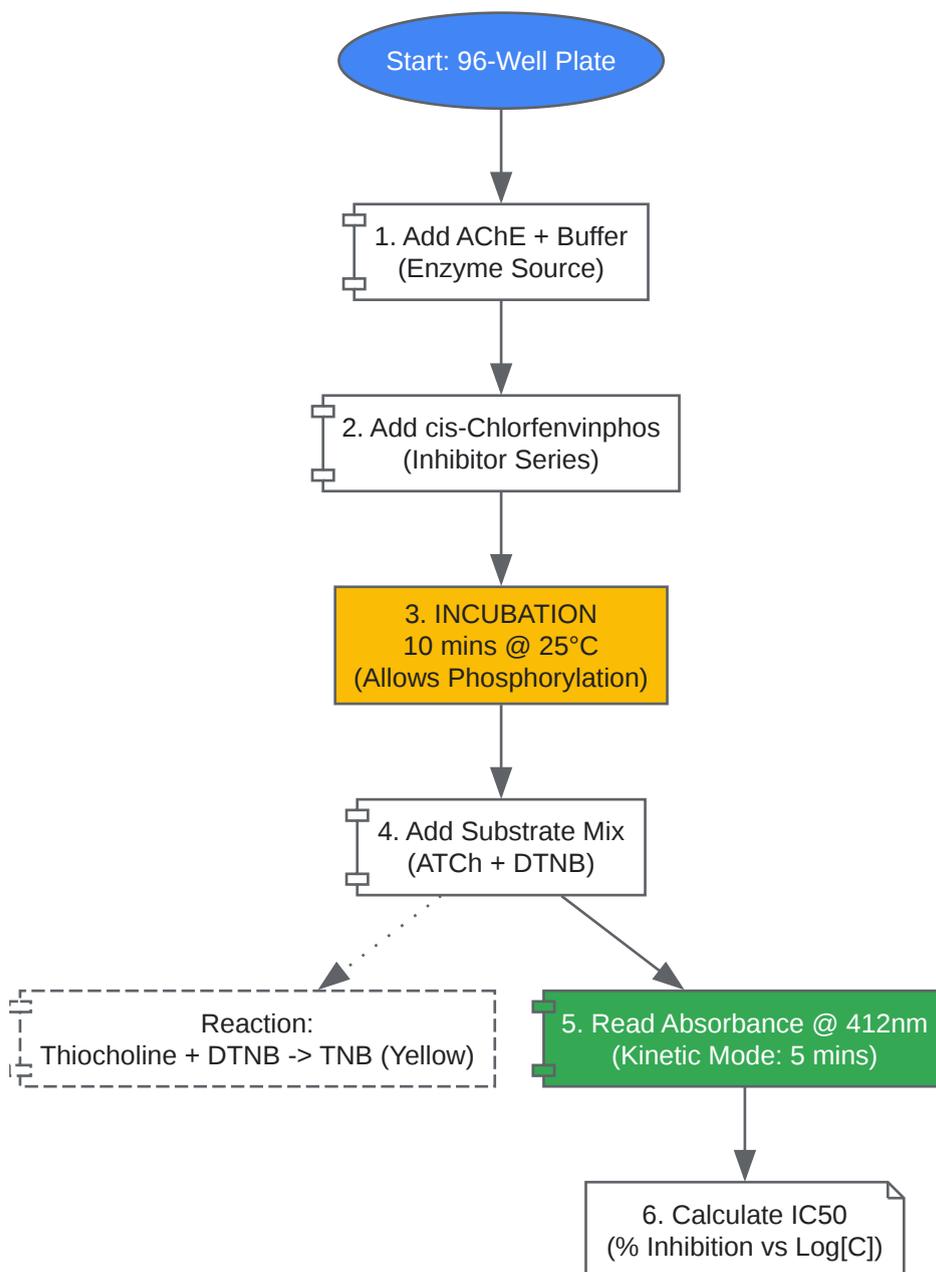
### Reagents Preparation

- Buffer A: 0.1 M Phosphate buffer, pH 8.0.[1]
- DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.[1]
- Substrate (ATCh): 75 mM Acetylthiocholine iodide in water.
- Enzyme: Human Recombinant AChE or Electric Eel AChE (approx 500 U/mL stock).[1]
- Inhibitor: **cis-Chlorfenvinphos** (analytical grade) dissolved in DMSO.[1]

### Step-by-Step Workflow

- Blanking: Add 150  $\mu$ L Buffer A to control wells.
- Inhibitor Incubation:
  - Add 20  $\mu$ L of AChE solution to wells.[1]
  - Add 10  $\mu$ L of **cis-chlorfenvinphos** (varying concentrations: M to M).
  - Critical Step: Incubate for 10 minutes at 25°C to allow phosphorylation of the enzyme.
- Substrate Addition: Add 20  $\mu$ L of DTNB/ATCh mixture (1:1 ratio of prepared stocks).
- Kinetic Measurement:
  - Measure Absorbance at 412 nm immediately ( ).[1]
  - Measure continuously every 30 seconds for 5 minutes.
- Calculation: Plot slope (Abs/min) vs.  $\log$ [Inhibitor]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

## Assay Logic Visualization



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Figure 2: Modified Ellman assay workflow for determining AChE inhibition constants.

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